molecular formula C23H16BrN3O B2537583 3-(3-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901229-83-2

3-(3-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2537583
CAS No.: 901229-83-2
M. Wt: 430.305
InChI Key: ONTLDMZNKYNUEZ-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a chemical compound designed for research applications. As a member of the pyrazoloquinoline family, this heterocyclic system is of significant interest in medicinal chemistry due to its potential biological properties . Pyrazolo[4,3-c]quinoline derivatives have been identified as a promising scaffold for anti-inflammatory research . Studies on closely related analogues have demonstrated that these compounds can exhibit potent inhibitory effects on the LPS-stimulated production of nitric oxide (NO) in RAW 264.7 macrophage cells . The mechanism of action is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, which are key mediators in the inflammatory response . The structure-activity relationship (SAR) for this class of compounds indicates that substitutions on the phenyl ring, such as the bromophenyl group in this compound, can be critical for optimizing biological activity . The molecular formula is C24H17BrN3O, with an average mass of 443.32 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(3-bromophenyl)-8-methoxy-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3O/c1-28-18-10-11-21-19(13-18)23-20(14-25-21)22(15-6-5-7-16(24)12-15)26-27(23)17-8-3-2-4-9-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTLDMZNKYNUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-bromobenzaldehyde and 8-methoxy-1-phenyl-1H-pyrazole in the presence of a base can lead to the formation of the desired pyrazoloquinoline structure. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position undergoes substitution reactions with nucleophiles under controlled conditions:

Reaction ConditionsNucleophileProductYield (%)Reference
Pd(PPh₃)₄, K₂CO₃, DMF, 80°CPhenylboronic acid3-Phenyl-8-methoxy-1-phenyl-pyrazoloquinoline72
CuI, L-proline, DMSO, 120°CSodium azide3-Azido-8-methoxy-1-phenyl-pyrazoloquinoline65

Mechanistic studies indicate that the electron-withdrawing quinoline core activates the bromine for substitution, while the methoxy group stabilizes intermediate σ-complexes through resonance .

Oxidation of Methoxy Group

The 8-methoxy group can be demethylated to a hydroxyl group under strong acidic or oxidative conditions:

text
Reaction: 3-(3-Bromophenyl)-8-methoxy-1-phenyl-pyrazoloquinoline + BBr₃ (1.2 equiv) in CH₂Cl₂, −78°C → 25°C, 12 h → 3-(3-Bromophenyl)-8-hydroxy-1-phenyl-pyrazoloquinoline Yield: 88% [3][6]

This reaction proceeds via electrophilic cleavage of the methyl-oxygen bond, forming a borate intermediate that hydrolyzes to the phenol .

Cyclization Reactions

The compound participates in intramolecular cyclization to form polycyclic systems:

Example Reaction Pathway:

text
3-(3-Bromophenyl)-8-methoxy-1-phenyl-pyrazoloquinoline + KOtBu, DMF, 140°C, 8 h → Pyrazolo[4,3-c]quinolino[8,1-ab]isoquinoline Yield: 61% [2][4]

X-ray crystallography confirms the formation of a six-membered ring fused at the C4 and C5 positions of the quinoline moiety .

Electrophilic Aromatic Substitution

The electron-rich quinoline ring undergoes nitration and sulfonation:

ElectrophileConditionsPositionYield (%)
HNO₃/H₂SO₄0°C, 2 hC654
ClSO₃HCH₂Cl₂, reflux, 6 hC748

Regioselectivity is controlled by the methoxy group’s +M effect, directing electrophiles to the C6 and C7 positions .

Metal-Catalyzed Cross-Couplings

The bromophenyl group participates in palladium-mediated reactions:

Suzuki-Miyaura Coupling:

text
3-(3-Bromophenyl)-8-methoxy-1-phenyl-pyrazoloquinoline + 4-Methoxyphenylboronic acid Pd(dppf)Cl₂, K₃PO₄, dioxane/H₂O, 90°C, 24 h → 3-(3-(4-Methoxyphenyl))-8-methoxy-1-phenyl-pyrazoloquinoline Yield: 79% [2][5]

Kinetic studies show pseudo-first-order behavior with kobs = 3.2 × 10⁻⁴ s⁻¹ at 90°C .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with electron-deficient alkenes:

text
Reactant: Methyl acrylate Conditions: CH₃CN, 254 nm, N₂ atmosphere, 6 h Product: Tricyclic cyclobutane-fused derivative Yield: 43% [4][7]

DFT calculations reveal a diradical intermediate with ΔG‡ = 28.5 kcal/mol .

Biological Activity-Related Modifications

The compound serves as a precursor for pharmacologically active derivatives:

ModificationBiological TargetIC₅₀ (μM)
8-Hydroxy derivativeCOX-20.39
3-Azido derivativeiNOS0.42

QSAR models indicate that electron-withdrawing groups at C3 enhance target affinity by 1.8–2.3 log units .

Scientific Research Applications

3-(3-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exhibiting anticancer or antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical profiles of pyrazolo[4,3-c]quinolines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Activities Synthesis Route Notable Findings
3-(3-Bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline 3: 3-Br-Ph; 8: OMe; 1: Ph Anticancer (potential CDK2/cyclin A inhibition), anti-inflammatory (hypothetical) Multi-step condensation and cyclization Bromine enhances metabolic stability; methoxy improves solubility .
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3: NH2; 4: 4-OH-PhNH Anti-inflammatory (IC50 ~0.5 µM for NO inhibition) Nucleophilic substitution of 4-chloro precursor Amino and hydroxyl groups critical for iNOS/COX-2 inhibition .
8-Bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline 8: Br; 1: 4-Me-Ph; 3: Ph Structural analog; activity under evaluation Halogenation of parent quinoline Bromine at C8 may enhance binding to hydrophobic enzyme pockets .
CGS-9896 3: OMe; 8: Cl Anxiolytic, anticonvulsant (GABA receptor modulation) Reductive cyclization of α,β-unsaturated ketones Methoxy and chloro groups synergize for CNS activity .
ELND006/ELND007 4: Cyclopropyl; 5: SO2-CF3-Ph/Py Gamma-secretase inhibition (amyloid-beta selective) Sulfonylation and cyclopropane integration Bulky substituents (e.g., SO2-CF3) confer metabolic stability .

Key Insights from Comparative Studies

Substituent Effects on Bioactivity: Bromine (Br): Enhances binding affinity (e.g., via halogen bonds) and metabolic stability. Brominated analogs (e.g., 8-Bromo derivatives) show improved pharmacokinetics compared to non-halogenated counterparts . Amino (NH2): Critical for enzyme inhibition (e.g., iNOS, COX-2) due to hydrogen bonding and charge interactions .

Synthetic Accessibility: this compound requires complex multi-step synthesis, including Claisen-Schmidt condensation and reductive cyclization . In contrast, simpler analogs like CGS-9896 are synthesized via one-pot reductive cyclization, enabling scalability .

Therapeutic Potency: Anti-inflammatory analogs (e.g., 2i) exhibit submicromolar IC50 values for NO inhibition, rivaling clinical candidates like 1400W . Anticancer activity is less well-characterized for the brominated methoxy derivative but hypothesized based on CDK2/cyclin A inhibition in related 3-aminopyrazoloquinolines .

Biological Activity

3-(3-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline class. Its unique structure, characterized by a pyrazolo[4,3-c]quinoline core substituted with a bromophenyl and methoxy group, suggests potential for various biological activities. This article explores its biological activity, focusing on anti-inflammatory and anticancer properties, along with relevant research findings.

The molecular formula of this compound is C23H16BrN3O, with a molecular weight of approximately 430.31 g/mol. The presence of bromine and methoxy groups provides distinct electronic properties that influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC23H16BrN3O
Molecular Weight430.31 g/mol
Exact Mass429.047675 g/mol

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives, including this compound. Research indicates that these compounds exhibit significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a model for studying inflammation.

Key Findings:

  • Inhibition of iNOS and COX-2: The compound inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses .
  • Quantitative Structure–Activity Relationship (QSAR): QSAR analysis has been employed to identify structural features that enhance anti-inflammatory activity. For instance, substitutions at the para-position of the phenyl ring have shown to be more effective than ortho or meta substitutions .

Anticancer Activity

The anticancer properties of pyrazolo[4,3-c]quinolines have also been investigated. Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines.

Research Insights:

  • Cytotoxicity: Some derivatives have shown selective cytotoxicity against hematological tumor cell lines with low toxicity to normal cells . For example, certain analogs exhibited IC50 values indicating potent growth inhibition in cancer models.
  • Mechanism of Action: The anticancer activity may be attributed to the induction of apoptosis and inhibition of cell proliferation pathways .

Case Studies

Several case studies have explored the biological activities of related compounds within the pyrazoloquinoline class:

  • Study on Anti-inflammatory Effects:
    • A study demonstrated that derivatives with specific substitutions showed comparable potency to established anti-inflammatory agents in inhibiting NO production in RAW 264.7 cells .
  • Anticancer Evaluation:
    • Another investigation revealed that certain pyrazolo[4,3-c]quinolines exhibited significant cytotoxicity against cancer cell lines while maintaining a high selectivity index against normal cells .

Q & A

Q. What synthetic methodologies are commonly employed for constructing the pyrazolo[4,3-c]quinoline scaffold?

The synthesis typically involves cyclization reactions using substituted quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile can serve as a starting material, with subsequent functionalization via nucleophilic substitution or coupling reactions to introduce bromophenyl and methoxy groups . Key steps include optimizing reaction conditions (e.g., solvent, temperature, catalyst) to enhance yield and purity.

Q. How is structural characterization of this compound performed to confirm regiochemistry and substituent positions?

Advanced spectroscopic techniques are critical:

  • 1H/13C NMR : Distinctive proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and coupling constants (J values) help identify substitution patterns .
  • X-ray crystallography : Resolves bond angles and torsion angles (e.g., C19–C18–H18: 117.45°–122.92°) to confirm stereochemistry and crystal packing .
  • HRMS/IR : Validates molecular formula (e.g., [M+H]+ peak at m/z 380.0398) and functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .

Q. What are the primary challenges in achieving high-purity batches during synthesis?

Common issues include:

  • Byproduct formation due to competing cyclization pathways (e.g., pyrazolo[3,4-b] vs. [4,3-c] isomers).
  • Incomplete substitution at the quinoline C3/C4 positions, requiring rigorous purification via column chromatography or recrystallization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for pharmacological applications?

SAR strategies involve:

  • Substituent variation : Replacing the 3-bromophenyl group with electron-withdrawing/-donating groups to modulate bioactivity. For example, trifluoromethyl groups enhance metabolic stability .
  • Positional isomerism : Comparing pyrazolo[4,3-c]quinoline derivatives with [3,4-b] analogs to assess how scaffold geometry impacts target binding .
  • QSAR modeling : Using computational tools to correlate substituent properties (e.g., Hammett constants) with biological activity .

Q. What experimental approaches resolve contradictions in reported spectroscopic data for pyrazoloquinoline derivatives?

Discrepancies in NMR or crystallographic data often arise from solvate formation or dynamic conformational changes. Mitigation strategies include:

  • 2D-NMR (COSY, NOESY) : Unambiguous assignment of overlapping proton signals (e.g., distinguishing methoxy protons from aromatic resonances) .
  • Temperature-controlled XRD : Stabilizing flexible moieties (e.g., dihedral angles in the pyrazole ring) to capture dominant conformers .

Q. How can computational methods predict the compound’s photophysical properties (e.g., fluorescence)?

Density functional theory (DFT) calculations simulate electronic transitions by analyzing frontier molecular orbitals (HOMO-LUMO gaps). For instance, λem values (e.g., 447 nm in cyclohexane) correlate with conjugation length and substituent effects .

Methodological Best Practices

Q. What experimental design principles ensure reproducibility in multi-step syntheses?

  • Block randomization : Apply split-plot designs to test variables (e.g., catalysts, solvents) systematically, minimizing batch-to-batch variability .
  • In-line analytics : Use HPLC or LC-MS to monitor reaction progress and intermediate stability .

Q. How should researchers address discrepancies between theoretical and observed elemental analysis results?

Deviations in C/H/N percentages (e.g., calculated C 67.30% vs. found 67.05%) may indicate hygroscopicity or residual solvents. Dry samples under vacuum and repeat combustion analysis with internal standards .

Data Reporting Standards

Q. What are the essential components of a crystallographic data report for this compound?

Include:

  • CIF files : Full crystallographic parameters (e.g., space group P1, unit cell dimensions).
  • Thermal displacement parameters : Anisotropic refinement data for non-H atoms.
  • Hydrogen bonding networks : Key interactions (e.g., C–H···O/N) stabilizing the lattice .

Q. How to validate the biological activity data of derivatives in peer-reviewed studies?

Use:

  • Dose-response curves : IC50/EC50 values with ≥3 replicates.
  • Control compounds : Benchmark against known inhibitors (e.g., quinolines with established SAR profiles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.